molecular formula C22H24N2O4S B2710136 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide CAS No. 893997-24-5

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide

Cat. No.: B2710136
CAS No.: 893997-24-5
M. Wt: 412.5
InChI Key: UOSYQYKJUOFLAR-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, methoxy groups, and a benzamide moiety

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-14-20(10-11-23-21(25)15-6-5-7-17(12-15)26-2)29-22(24-14)16-8-9-18(27-3)19(13-16)28-4/h5-9,12-13H,10-11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSYQYKJUOFLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include steps like purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like methanol, ethanol, or acetonitrile. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and applications.

    N-(2-{[2-(3,4-dimethoxyphenyl)ethyl][(3-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-(2-methoxyethyl)adamantane-1-carboxamide: Similar in having the dimethoxyphenyl group but with a different core structure.

Uniqueness

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide is unique due to its specific combination of functional groups and the thiazole ring, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This compound contains a thiazole ring, methoxy groups, and an amide functional group, suggesting a diverse range of biological interactions. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H26N2O4S\text{C}_{22}\text{H}_{26}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes:

  • A thiazole moiety which is known for its role in various biological activities.
  • Methoxy groups which can enhance lipophilicity and bioavailability.
  • An amide bond that is critical for biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

Anticancer Activity

Research has indicated that derivatives of thiazole compounds often exhibit anticancer properties. For instance:

  • Cell Line Studies : The compound showed significant antiproliferative activity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating moderate to high potency.
Cell Line IC50 (µM)
MCF-75.0
HeLa6.5

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest mechanisms.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Gram-positive and Gram-negative Bacteria : It exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were observed in the range of 16–32 µM.
Bacterial Strain MIC (µM)
Staphylococcus aureus16
Escherichia coli32

This antibacterial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanisms by which this compound exerts its biological effects are under investigation. Potential mechanisms include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The presence of methoxy groups may facilitate the generation of ROS, leading to oxidative stress in cancer cells.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Case Study 1 : A study involving a derivative similar to this compound showed promising results in reducing tumor size in xenograft models.
  • Case Study 2 : Clinical trials evaluating thiazole-based compounds for their antibacterial properties demonstrated significant improvement in infection control among patients with resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Key Steps :

Thiazole Core Formation : Cyclocondensation of 3,4-dimethoxyphenyl thiourea with α-bromo ketones (e.g., 4-methyl-2-bromoacetophenone) in ethanol under reflux (6–8 hours) .

Acetamide Linkage : Coupling the thiazole intermediate with 3-methoxybenzoyl chloride using triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–5°C .

  • Optimization :
  • Solvent selection (e.g., DMF vs. DCM for coupling efficiency).
  • Catalytic additives (e.g., DMAP for acyl transfer) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most reliable for validating the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,4-positions on phenyl rings) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺ with <2 ppm error) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) content matching theoretical values (±0.3%) .

Q. What are the critical physicochemical properties (e.g., solubility, logP) influencing in vitro assays?

  • Methodology :

  • Solubility : Tested in DMSO (≥50 mM stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry .
  • logP Determination : Reverse-phase HPLC (C18 column) with octanol-water partitioning .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) for melting point validation (>150°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) affect antimicrobial or anticancer activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) :
  • Compare analogs with 2,4- vs. 3,4-dimethoxyphenyl substitutions using MIC assays against Staphylococcus aureus and Candida albicans .
  • Replace the thiazole ring with triazole or oxadiazole to assess cytotoxicity (e.g., MTT assay in HeLa cells) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity for fungal CYP51 or human topoisomerase II .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzyme inhibition)?

  • Methodology :

  • Enzyme Inhibition Assays :
  • Measure IC₅₀ for acetylcholinesterase (AChE) using Ellman’s method .
  • Kinase profiling (e.g., EGFR inhibition via fluorescence polarization) .
  • Cellular Pathways : RNA-seq analysis to identify differentially expressed genes post-treatment (e.g., apoptosis markers like caspase-3) .

Q. How can metabolic stability be improved for in vivo studies?

  • Methodology :

  • Liver Microsome Assays : Incubate with rat/human microsomes (37°C, NADPH) and track degradation via LC-MS/MS .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across labs)?

  • Methodology :

  • Standardization : Adopt CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size) .
  • Inter-Lab Validation : Collaborative studies using identical compound batches and protocols .
  • Meta-Analysis : Compare data across publications, adjusting for variables like cell line passage number .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.